molecular formula C21H21ClN6O B5320630 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5320630
M. Wt: 408.9 g/mol
InChI Key: ZGZBBPNDOKRKCW-UHFFFAOYSA-N
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Description

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus Kinase (JAK) inhibitors, which are small molecules that inhibit the activity of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in a range of physiological processes, including immune response, hematopoiesis, and inflammation.

Scientific Research Applications

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine has been extensively researched for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors that are involved in the pathogenesis of these diseases.

Mechanism of Action

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. These enzymes play a crucial role in the immune response, hematopoiesis, and inflammation. By inhibiting the activity of JAK enzymes, this compound reduces the production of cytokines and growth factors, which leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It reduces the production of cytokines and growth factors, which leads to a reduction in inflammation and immune response. It also inhibits the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, it has been shown to reduce the production of antibodies and cytokines that are involved in the pathogenesis of psoriasis.

Advantages and Limitations for Lab Experiments

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high potency and specificity for JAK enzymes, which makes it an ideal tool for studying the role of JAK enzymes in physiological processes. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine. One area of research is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is to study its long-term effects on the immune system and other physiological processes. Finally, there is a need for more research to identify new JAK inhibitors with improved potency and specificity for JAK enzymes.

Synthesis Methods

The synthesis of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine involves several steps. The starting material is 2,6-dichloropyridine, which is reacted with methylamine to form 6-chloro-2-methylpyridine. This compound is then reacted with 1-(4-chlorobenzoyl)piperazine to form 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methylpyridine. Finally, this compound is reacted with 3-nitropyridazine in the presence of a palladium catalyst to form this compound.

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-15-3-2-4-18(23-15)24-19-9-10-20(26-25-19)27-11-13-28(14-12-27)21(29)16-5-7-17(22)8-6-16/h2-10H,11-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZBBPNDOKRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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